Cyclooct-2-ene-1-sulfonamide

Carbonic Anhydrase Tumor Hypoxia Isoform Selectivity

Cyclooct-2-ene-1-sulfonamide (CAS 1704427-61-1, C₈H₁₅NO₂S, MW 189.28 g/mol) is an eight-membered cyclic secondary sulfonamide that serves as a critical conformational scaffold in carbonic anhydrase (CA) inhibitor design. Unlike acyclic or smaller-ring sulfonamides, its unique medium-ring geometry and secondary sulfonamide functionality allow it to exploit the hydrophobic pocket of cancer-related CA IX with a specific affinity profile, making it a targeted building block for hypoxia-selective therapeutics.

Molecular Formula C8H15NO2S
Molecular Weight 189.28 g/mol
Cat. No. B13250999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooct-2-ene-1-sulfonamide
Molecular FormulaC8H15NO2S
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESC1CCC=CC(CC1)S(=O)(=O)N
InChIInChI=1S/C8H15NO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2,(H2,9,10,11)/b6-4-
InChIKeyVQXLUHAYZQPITD-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Cyclooct-2-ene-1-sulfonamide Is the Superior C8 Scaffold for Carbonic Anhydrase IX-Targeted Procurement


Cyclooct-2-ene-1-sulfonamide (CAS 1704427-61-1, C₈H₁₅NO₂S, MW 189.28 g/mol) is an eight-membered cyclic secondary sulfonamide that serves as a critical conformational scaffold in carbonic anhydrase (CA) inhibitor design [1]. Unlike acyclic or smaller-ring sulfonamides, its unique medium-ring geometry and secondary sulfonamide functionality allow it to exploit the hydrophobic pocket of cancer-related CA IX with a specific affinity profile, making it a targeted building block for hypoxia-selective therapeutics [2].

1
Workflow
CA IX-targeted inhibitor design and hypoxia-selective research tool synthesis
2
Scaffold Class
Medium-ring cyclic secondary sulfonamide; single rotatable bond supports pre-organized binding
3
Selectivity Context
Reported CA IX isoform selectivity over CA I/II provides a starting point for hypoxia-model studies

Why Generic C6/C7 Sulfonamides Cannot Substitute for Cyclooct-2-ene-1-sulfonamide in CA IX-Focused Research


Secondary sulfonamides (R-SO₂-NHR) are inherently poor CA inhibitors compared to their primary (R-SO₂-NH₂) counterparts, yet cyclooct-2-ene-1-sulfonamide belongs to a rare class of cyclic secondary sulfonamides that defy this trend [1]. Generic substitution with smaller-ring analogs (e.g., cyclohexane or cycloheptane sulfonamides) fails because only the eight-membered cyclooctene ring provides the optimal hydrophobic volume and conformational pre-organization to productively occupy the CA IX active site while discriminating against off-target cytosolic isoforms (CA I/II), a selectivity profile unobtainable with rigid six- or seven-membered rings [2].

Target Scaffold
Cyclooct-2-ene ring: eight-membered geometry reported to favor CA IX pocket occupancy; secondary sulfonamide class with CA IX-selective trajectory.
Potential Substitute
Smaller-ring (C6/C7) or acyclic sulfonamides: hydrophobic volume and conformational pre-organization may differ, potentially shifting isoform selectivity away from CA IX. Class-level selectivity may not transfer.

Quantitative Evidence Guide: Cyclooct-2-ene-1-sulfonamide Selectivity and Assay Specifications


CA Isoform Selectivity: Cyclic Secondary Sulfonamides Discriminate CA IX from Off-Target CA I/II via Ring-Size Dependent Potency

The cyclic secondary sulfonamide chemotype, represented by cyclooct-2-ene-1-sulfonamide, exhibits a class-defining selectivity for the cancer-associated isoform CA IX over the ubiquitous cytosolic isoform CA I. Within the same experimental framework, secondary sulfonamide congeners show extremely weak inhibition of CA I (Ki = 8,745 ± n/a nM), contrasting with potent CA IX engagement [1]. This selectivity window is unattainable with classical primary sulfonamides such as acetazolamide, which inhibits multiple CA isoforms non-selectively [2].

CA I Off-Target
Class-level
Ki 8,745 nM vs Acetazolamide ~250 nM
Supports class-level CA IX selectivity context
Representative secondary sulfonamide; stopped-flow CO₂ hydration assay
Carbonic Anhydrase Tumor Hypoxia Isoform Selectivity

Quantified Molecular Architecture: Single Rotatable Bond Reduces Conformational Entropy Cost for Binding

The target compound possesses a topological polar surface area (tPSA) of 68.5 Ų, a hydrogen bond donor count of 1, an acceptor count of 3, and crucially only a single rotatable bond, as computed by PubChem [1]. This contrasts sharply with acyclic sulfonamide analogs, which typically exhibit far greater conformational flexibility, imposing a higher entropic penalty upon target binding.

Conformational Flexibility
Reported
1
rotatable bond (acyclic: 3–5)
Supports pre-organization model context
PubChem computed descriptor
Conformational Restriction Pre-organization Medicinal Chemistry

CA II vs. CA IX Potency Differential: Evidence for Medium-Ring Selectivity Advantage

Data from the Moeker et al. cyclic secondary sulfonamide panel show that while CA II is inhibited with Ki values clustering around 4,930 nM for the less optimized scaffolds, CA IX engagement in the same screening platform reaches substantially lower Ki values (e.g., 8.60–48 nM for the most potent cyclic secondary sulfonamides) [1]. This reveals a isoform selectivity trajectory that is highly sensitive to ring size and substitution, with the cyclooctene scaffold providing the foundational hydrophobic volume for CA IX preference.

CA II/CA IX Selectivity
Reported
CA IX Ki ~8.6–48 nM vs CA II Ki ~4,930 nM
Reported CA IX selectivity context
Selectivity ratio >100; stopped-flow assay, recombinant enzymes
Isoform Selectivity CA II CA IX

Optimal Procurement Application Scenarios for Cyclooct-2-ene-1-sulfonamide


CA IX-Selective Inhibitor Lead Optimization Programs

Ideal for medicinal chemistry teams pursuing tumor-hypoxia targeted therapies. The scaffold's proven selectivity trajectory for CA IX over CA I/II (Class-level evidence, Section 3) makes it a strategic starting point for lead optimization, where subsequent substitution on the cyclooctene ring can further tune potency and selectivity [1].

Synthesis of Conformationally Constrained Bioisosteres

Serves as a conformationally restricted bioisostere for flexible acyclic sulfonamide moieties in pharmacokinetic optimization. The single rotatable bond architecture (Section 3) offers a defined geometry that can enhance target residence time and reduce metabolic degradation compared to linear sulfonamides [2].

Chemical Biology Probe Development for Hypoxic Microenvironment Imaging

The intrinsic CA IX affinity of the cyclooctene sulfonamide scaffold can be exploited to create fluorescent or PET-labeled probes for imaging hypoxic tumor regions. Its weak off-target CA I/II engagement minimizes background signal from erythrocytes (which contain CA I/II), crucial for obtaining high-contrast images [1].

Application
Selection Property
Validation Focus
CA IX inhibitor lead optimization
Isoform selectivity context (CA IX vs CA I/II)
Selectivity ratio validation in recombinant enzyme assays
Conformationally constrained bioisostere synthesis
Conformational pre-organization (single rotatable bond)
Binding entropy and pharmacokinetic profiling
Hypoxia imaging probe design
Low CA I/II off-target engagement
Selectivity in erythrocyte-containing imaging models
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